molecular formula C30H46Na2O10 B13419416 disodium;(2S,3S,4S,5R,6R)-6-[[(3R,5R,10S,12S,13R,14S,17R)-17-[(2R)-4-carboxylatobutan-2-yl]-12-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate

disodium;(2S,3S,4S,5R,6R)-6-[[(3R,5R,10S,12S,13R,14S,17R)-17-[(2R)-4-carboxylatobutan-2-yl]-12-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate

Cat. No.: B13419416
M. Wt: 612.7 g/mol
InChI Key: ZBOZNAKXKYVSMI-FVWMAUHXSA-L
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Description

Disodium;(2S,3S,4S,5R,6R)-6-[[(3R,5R,10S,12S,13R,14S,17R)-17-[(2R)-4-carboxylatobutan-2-yl]-12-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate is a complex organic compound with a highly intricate structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry at each chiral center

Industrial Production Methods

Industrial production of this compound would likely involve large-scale organic synthesis techniques, including the use of automated reactors to control temperature, pressure, and reaction time. The process would also require rigorous purification steps, such as chromatography, to isolate the desired product from reaction by-products.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: Introduction of additional oxygen atoms to form more oxidized derivatives.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form reduced derivatives.

    Substitution: Replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield additional hydroxy or carboxylate groups, while substitution reactions may introduce new alkyl or aryl groups.

Scientific Research Applications

This compound has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific chemical and physical properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular function. For example, the compound may inhibit the activity of certain enzymes, thereby altering metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other derivatives of cyclopenta[a]phenanthrene, such as:

    Cholesterol: A well-known sterol with a similar core structure.

    Steroid Hormones: Such as testosterone and estrogen, which also share a similar cyclopenta[a]phenanthrene backbone.

Uniqueness

What sets this compound apart from its similar counterparts is its specific arrangement of functional groups and chiral centers, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C30H46Na2O10

Molecular Weight

612.7 g/mol

IUPAC Name

disodium;(2S,3S,4S,5R,6R)-6-[[(3R,5R,10S,12S,13R,14S,17R)-17-[(2R)-4-carboxylatobutan-2-yl]-12-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate

InChI

InChI=1S/C30H48O10.2Na/c1-14(4-9-22(32)33)18-7-8-19-17-6-5-15-12-16(10-11-29(15,2)20(17)13-21(31)30(18,19)3)39-28-25(36)23(34)24(35)26(40-28)27(37)38;;/h14-21,23-26,28,31,34-36H,4-13H2,1-3H3,(H,32,33)(H,37,38);;/q;2*+1/p-2/t14-,15-,16-,17?,18-,19+,20?,21+,23+,24+,25-,26+,28-,29+,30-;;/m1../s1

InChI Key

ZBOZNAKXKYVSMI-FVWMAUHXSA-L

Isomeric SMILES

C[C@H](CCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1([C@H](CC3C2CC[C@H]4[C@@]3(CC[C@H](C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)[O-])O)O)O)C)O)C.[Na+].[Na+]

Canonical SMILES

CC(CCC(=O)[O-])C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)OC5C(C(C(C(O5)C(=O)[O-])O)O)O)C)O)C.[Na+].[Na+]

Origin of Product

United States

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